molecular formula C16H14N2O3 B138932 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione CAS No. 106981-52-6

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Cat. No.: B138932
CAS No.: 106981-52-6
M. Wt: 282.29 g/mol
InChI Key: CWFMBSOEQIOZAR-UHFFFAOYSA-N
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Description

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

Isoindoline derivatives, including those similar to 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione, have been synthesized and characterized, providing insights into their crystal and molecular structures. The study by Duru et al. (2018) on the crystal structure of a related isoindoline derivative demonstrates the non-planar nature of these molecules and their potential for forming hydrogen bonds, which is crucial for understanding their chemical behavior and applications in material science and molecular engineering (Duru, Evecen, Tanak, & Ağar, 2018).

Synthesis and Mesophase Characterization

The synthesis and characterization of isoindoline-based mesogenic Schiff bases by Dubey et al. (2018) illustrate the potential of these compounds in developing materials with specific liquid crystalline behaviors. This research underlines the importance of structural modification in altering the thermal and mesomorphic properties of the compounds, paving the way for their use in advanced material applications (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Evaluation as AChE Inhibitor

The evaluation of isoindoline-1,3-dione derivatives as AChE inhibitors for potential therapeutic applications in Alzheimer’s disease by Andrade-Jorge et al. (2018) represents a significant step in drug discovery. This study highlights the compound's ability to inhibit acetylcholinesterase, a key enzyme in the progression of Alzheimer's, showcasing the therapeutic potential of isoindoline derivatives (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).

Optoelectronic Applications

The design and synthesis of novel acridin-isoindoline-1,3-dione derivatives for optoelectronic applications by Mane et al. (2019) demonstrate the versatility of isoindoline derivatives. This research explores the photophysical and thermal properties of these compounds, contributing to the development of new materials for optoelectronic devices (Mane, Katagi, & Melavanki, 2019).

Green Synthesis Methods

Exploring green synthesis methods for isoindoline-1,3-dione derivatives, as discussed by Journal et al. (2019), marks an important advancement in sustainable chemistry. This study outlines an efficient synthesis technique using water extract of onion peel ash, showcasing the potential for eco-friendly approaches in chemical synthesis (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).

Mechanism of Action

Target of Action

The primary target of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound is likely to affect the dopaminergic pathways in the brain due to its interaction with the dopamine receptor D2 . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.

Pharmacokinetics

Its interaction with the dopamine receptor d2 suggests that it is able to cross the blood-brain barrier

Result of Action

Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention

Future Directions

Isoindoline-1,3-dione derivatives, including “2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione”, show promise in the field of Alzheimer’s disease treatment . Future research could focus on optimizing these compounds to enhance their inhibitory activity and reduce potential side effects .

Properties

IUPAC Name

2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMBSOEQIOZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603906
Record name 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106981-52-6
Record name 2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 9.2 g (0.03 mole) of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3(2H)-dione and 12.8 g (0.23 mole) of iron powder in 50 ml of water was heated at 100° C. During a two hour period 35.1 g (0.58 mole) of glacial acetic acid was added to the hot reaction mixture. After complete addition the mixture was heated at reflux for four hours. The reaction mixture was cooled then made basic by the addition of potassium carbonate. The basic mixture was extracted with 500 ml of methylene chloride. The extract was filtered, and the filtrate extracted with 300 ml of 2N hydrochloric acid. The acidic extract was made basic with cold concentrated ammonium hydroxide. The basic solution was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated under the reduced pressure to produce 3.1 g of 3-ethoxy-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)aniline as a solid.
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